molecular formula C8H7F2NO B8692954 2,6-Difluoro-4-(oxetan-3-yl)pyridine

2,6-Difluoro-4-(oxetan-3-yl)pyridine

Cat. No.: B8692954
M. Wt: 171.14 g/mol
InChI Key: GNFQWYPNZOEHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-4-(oxetan-3-yl)pyridine is a useful research compound. Its molecular formula is C8H7F2NO and its molecular weight is 171.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

2,6-difluoro-4-(oxetan-3-yl)pyridine

InChI

InChI=1S/C8H7F2NO/c9-7-1-5(2-8(10)11-7)6-3-12-4-6/h1-2,6H,3-4H2

InChI Key

GNFQWYPNZOEHBJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC(=NC(=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

(2,6-difluoro-4-pyridyl)boronic acid (4.0004 mmol; 635.67 mg), Nickel(II) iodide (0.12001 mmol; 37.503 mg), Trans-2-aminocyclohexanol hydrochloride (0.12001 mmol; 18.382 mg), and Sodium hexamethyldisilazane (4.0004 mmol; 748.56 mg) were weighed into a CEM microwave vial. The mixture was capped then placed under a nitrogen atmosphere. Isopropanol (15 mL) was added and the mixture was stirred under nitrogen for 5 minutes. 3-Iodooxetane (2.0002 mmol; 368 mg) in Isopropanol (1.5 mL) was then added. The vial was heated at 100° C. under microwave for 20 minutes. The mixture was diluted with EtOH (15 mL) and filtered through Celite. The filter cake was washed with EtOH (2×10 mL). The mixture was concentrated and the residue was purified on silica eluted with 0 to 50% EtOAc in DCM to afford 2,6-difluoro-4-(oxetan-3-yl)pyridine (80.1 mg, 23%).
Quantity
635.67 mg
Type
reactant
Reaction Step One
Quantity
18.382 mg
Type
reactant
Reaction Step Two
Quantity
748.56 mg
Type
reactant
Reaction Step Three
Quantity
368 mg
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Nickel(II) iodide
Quantity
37.503 mg
Type
catalyst
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Seven

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